Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate
Overview
Description
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate is a chemical compound that has not been extensively studied. It is related to other compounds such as ethyl 2-(4-chlorophenyl)-2-cyanoacetate and ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate . These compounds contain a carboxylate ester and a nitrile, making them useful as starting materials for synthesis due to their variety of functional groups and chemical reactivity .
Scientific Research Applications
Process Intensification Techniques for Ethyl Acetate Production
Ethyl acetate, a compound structurally related to Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate, is extensively used as a solvent in paints, coatings, resins, and inks, as well as a main ingredient in fragrances and flavors. The review by Patil and Gnanasundaram (2020) focuses on various process intensification techniques for ethyl acetate production, including reactive distillation and microwave reactive distillation, highlighting the advantages of these methods over traditional processes in terms of energy efficiency and economic effectiveness Patil & Gnanasundaram, 2020.
Synthesis of Pharmacologically Active Compounds
A study on the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, reviews various synthetic approaches, reflecting on the complexity and challenges of synthesizing pharmacologically active compounds. This indicates the potential for complex ethyl acetate derivatives like Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate to be used in the synthesis or intermediates of drug compounds Saeed et al., 2017.
Biodegradation and Environmental Impact
Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), another ether compound, in soil and groundwater. This research suggests the importance of understanding the environmental impact and biodegradation pathways of chemical compounds, which could be relevant for assessing the environmental safety and degradation of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate Thornton et al., 2020.
properties
IUPAC Name |
ethyl 2-[[(4-chlorophenyl)-cyanomethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-17-12(16)8-15-11(7-14)9-3-5-10(13)6-4-9/h3-6,11,15H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOWQRMTWXOTQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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